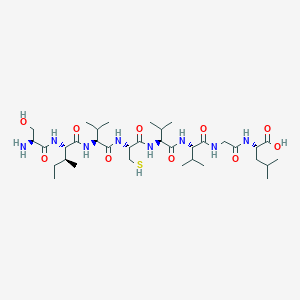![molecular formula C62H92O4P2Si8 B12516843 (R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] is a chiral phosphine ligand known for its application in asymmetric catalysis. This compound is particularly valued for its ability to induce high enantioselectivity in various catalytic reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] typically involves the following steps:
Formation of the Biaryl Backbone: The biaryl backbone is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction of Phosphine Groups: The phosphine groups are introduced via a reaction with chlorophosphines under inert conditions to prevent oxidation.
Chiral Resolution: The chiral resolution of the racemic mixture is achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale coupling reactions using industrial reactors.
Purification: High-performance liquid chromatography (HPLC) or recrystallization for purification.
Quality Control: Rigorous quality control measures to ensure the enantiomeric purity and overall quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Coordination: It forms coordination complexes with transition metals, which are crucial for its catalytic activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Substitution: Halogenated reagents such as chlorophosphines.
Coordination: Transition metal salts like palladium chloride or rhodium complexes.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Metal Complexes: Formed during coordination with transition metals, essential for catalytic applications.
Aplicaciones Científicas De Investigación
®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules with high enantioselectivity.
Medicine: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the manufacture of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] involves its role as a chiral ligand in catalytic reactions. The compound coordinates with transition metals to form chiral metal complexes, which then facilitate enantioselective transformations. The chiral environment created by the ligand induces the formation of one enantiomer over the other, leading to high enantioselectivity in the products.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(+)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole
- ®-(+)-5,5’-Bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxole
Uniqueness
®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] is unique due to its high steric bulk and electronic properties, which enhance its ability to induce high enantioselectivity in catalytic reactions. Its trimethylsilyl groups provide additional steric hindrance, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C62H92O4P2Si8 |
|---|---|
Peso molecular |
1188.0 g/mol |
Nombre IUPAC |
[4-[5-bis[3,5-bis(trimethylsilyl)phenyl]phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane |
InChI |
InChI=1S/C62H92O4P2Si8/c1-69(2,3)47-29-43(30-48(37-47)70(4,5)6)67(44-31-49(71(7,8)9)38-50(32-44)72(10,11)12)57-27-25-55-61(65-41-63-55)59(57)60-58(28-26-56-62(60)66-42-64-56)68(45-33-51(73(13,14)15)39-52(34-45)74(16,17)18)46-35-53(75(19,20)21)40-54(36-46)76(22,23)24/h25-40H,41-42H2,1-24H3 |
Clave InChI |
AATLWSANZQCNAX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)C7=CC(=CC(=C7)[Si](C)(C)C)[Si](C)(C)C)C8=CC(=CC(=C8)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


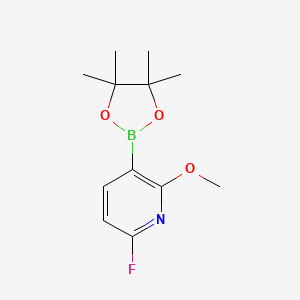
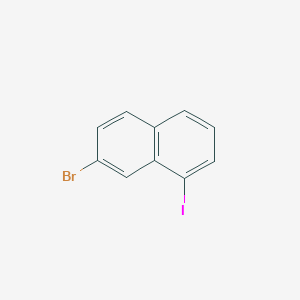
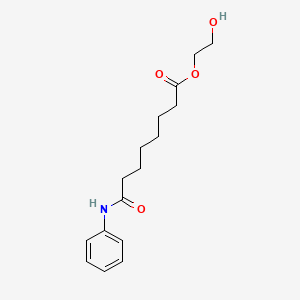

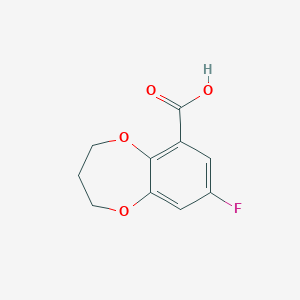


![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
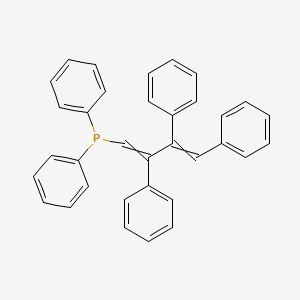
![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
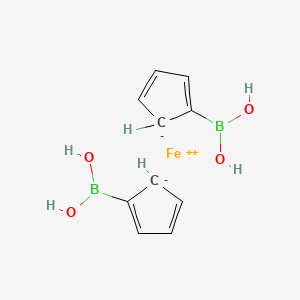
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
